molecular formula C12H14ClNO B3024772 1-[(2-Chlorophenyl)methyl]piperidin-4-one CAS No. 135576-51-1

1-[(2-Chlorophenyl)methyl]piperidin-4-one

Cat. No. B3024772
CAS RN: 135576-51-1
M. Wt: 223.7 g/mol
InChI Key: KFEWRNNUYYDFIO-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)methyl]piperidin-4-one” is an organic compound with the CAS Number: 135576-51-1 . It has a molecular weight of 223.7 . The compound is also known as CPMP .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-chlorobenzyl)-4-piperidinone . The InChI Code is 1S/C12H14ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2 .

It is stored at room temperature .

Scientific Research Applications

Drug Discovery

Piperidine derivatives, such as “1-[(2-Chlorophenyl)methyl]piperidin-4-one”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This makes them a pivotal cornerstone in the field of drug discovery .

Synthesis of Pharmaceuticals

“1-[(2-Chlorophenyl)methyl]piperidin-4-one” has been used in the synthesis of pharmaceuticals. The piperidine nucleus is an essential heterocyclic system in the production of drugs .

Synthesis of Agrochemicals

This compound has also been used in the synthesis of agrochemicals. Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area.

Synthesis of Other Organic Compounds

“1-[(2-Chlorophenyl)methyl]piperidin-4-one” is used in the synthesis of other organic compounds. Organic compounds are widely used in many industries, including plastics, resins, rubber, dyes, detergents, pharmaceuticals, and more.

Biochemical Research

This compound has been used in the study of biochemical processes. Biochemical processes involve the chemical reactions that occur in living organisms. This can include anything from digestion to the transport of substances into and out of cells.

Physiological Research

“1-[(2-Chlorophenyl)methyl]piperidin-4-one” has been used in physiological research. Physiological processes are the functions of living organisms and their parts, and how they work. This can include anything from how blood flows through the heart to how nerve signals are sent in the brain.

Anticoagulant Agents

Piperidine derivatives, such as “1-[(2-Chlorophenyl)methyl]piperidin-4-one”, have been used as anticoagulant agents . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart disorders such as stroke.

Antipsychotic Agents

Piperidine derivatives have been used as antipsychotic agents . Antipsychotics are a class of medication primarily used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought.

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWRNNUYYDFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474789
Record name 1-[(2-chlorophenyl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135576-51-1
Record name 1-[(2-chlorophenyl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Chlorobenzyl)-4-piperidone is prepared from 4-piperidone and 2-chlorobenzyl chloride essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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